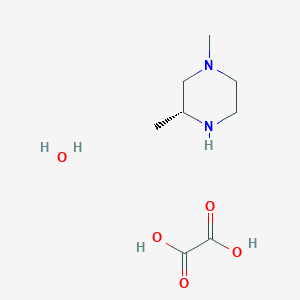

12-羟基十八碳-9-烯酸

描述

12-Hydroxyoctadec-9-enoic acid is a natural product found in Linum mucronatum and Ricinus communis with data available.

科学研究应用

含蓖麻油酸的种子油:麻疯树和巴西橡胶树的种子油含有大量的蓖麻油酸,这突出了它在各种工业中的潜力,因为它富含羟基脂肪酸 (Hosamani & Katagi, 2008).

转基因植物生产:蓖麻和 L. Fendleri 油酸 12-羟化酶在转基因植物中的表达可以导致蓖麻油酸的产生,从而有利于石油生产行业 (Broun, Hawker, & Somerville, 1997).

甘油酯组成:含有 9-羟基十八碳-12-烯酸的非洲紫罗兰油没有异常的甘油酯组成,羟基酸在分布模式上类似于亚油酸 (Gunstone & Qureshi, 1968).

催化合成应用:一项研究开发了使用蓖麻油酸合成(9Z,12R)-12-(甲氧羰基甲氧基)-十八碳-9-烯酸甲酯的催化合成,显示出在化学中的潜在应用 (Davletbakova et al., 2004).

植物角质层和木栓素中的环氧酸:环氧酸,特别是 9,10-环氧-18-羟基十八烷酸,常见于植物角质层和木栓素中。它们转化为烷氧基氢烷基酯有助于定性和定量测定聚合物中的环氧酸 (Holloway & Deas, 1973).

食品和农业工业:含有少量蓖麻油酸的诃子种子油可能对食品和农业工业有用 (Hosamani, 1994).

氧汞化-琼斯氧化:对 β-和 γ-羟基烯酸的氧汞化-琼斯氧化研究表明 9,12-二氧十八烷酸的高产率,为化学过程提供了见解 (Ahmed et al., 1988).

用于药物递送的大环内酯化:蓖麻油酸的大环内酯化可以产生可生物降解的多酐和聚酯,显示出在可生物降解药物递送系统中的潜在应用 (Yakovleva et al., 2018).

杀藻活性:杀藻羟基化 C18 不饱和脂肪酸,包括衍生自蓖麻油酸的脂肪酸,对有害藻华表现出有效的活性,证明了它们的环保重要性 (Zha et al., 2020).

毕赤酵母中的代谢工程:蓖麻油酸已通过毕赤酵母的代谢工程产生,为生物制品工业提供了蓖麻豆的替代品 (Meesapyodsuk et al., 2015).

属性

IUPAC Name |

12-hydroxyoctadec-9-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHHMMIMDMUBKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859274 | |

| Record name | 12-Hydroxyoctadec-9-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 9-Octadecenoic acid, 12-hydroxy-, (9Z,12R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

141-22-0, 7431-95-0 | |

| Record name | 9-Octadecenoic acid, 12-hydroxy-, (9Z,12R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 12-Hydroxyoctadec-9-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl [1,4'-bipiperidine]-4-carboxylate 2HCl](/img/structure/B8145562.png)

![5-Methyl-2-[2-(5-methyl-1,3-benzoxazol-2-yl)ethenyl]-1,3-benzoxazole](/img/structure/B8145589.png)